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Compound of Interest

Compound Name: ML390

Cat. No.: B15610951

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in
vivo administration of ML390, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in
preclinical cancer studies, with a primary focus on acute myeloid leukemia (AML).

Introduction

ML390 is a small molecule inhibitor of the mitochondrial enzyme dihydroorotate
dehydrogenase (DHODH), which catalyzes a critical step in the de novo pyrimidine
biosynthesis pathway. Rapidly proliferating cells, such as cancer cells, are highly dependent on
this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH by ML390
leads to a depletion of pyrimidines, resulting in cell cycle arrest, differentiation, and apoptosis in
cancer cells. Preclinical studies have demonstrated the potential of DHODH inhibitors as
therapeutic agents for AML.[1][2][3][4][5][6]

Mechanism of Action

ML390 exerts its anticancer effects by inhibiting DHODH, which leads to the depletion of the
pyrimidine pool necessary for nucleic acid synthesis. This disruption of pyrimidine metabolism
induces a state of "metabolic stress" within the cancer cell, triggering downstream signaling
pathways that promote cell differentiation and apoptosis. The efficacy of ML390 is particularly
pronounced in cancer cells that are highly reliant on the de novo pyrimidine synthesis pathway.
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The following tables summarize the in vitro and in vivo efficacy of DHODH inhibitors, including
ML390 and the structurally related compound Brequinar (BRQ), in AML models.

Table 1: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines

Compound Cell Line Assay EC50 / IC50 (uM)

ML390 ER-HOX-GFP Differentiation 1.8+0.6

ML390 U937 Differentiation 8.8+0.8

ML390 THP-1 Differentiation 6.5+0.9
Recombinant Human

ML390 Enzyme Inhibition 0.56+0.1
DHODH

Brequinar MLL-AF9 AML Proliferation ~0.05

Table 2: In Vivo Efficacy of DHODH Inhibitors in AML Mouse Models

Administration

Compound Cancer Model Animal Model Route & Key Outcomes
Dosage
Reduced
leukemic burden,
_ induced
] MLL-AF9 driven ) Oral gavage, 30 ) o
Brequinar C57BL/6 mice ) differentiation,
AML mg/kg, daily o
and significantly
prolonged
survival.
Decreased
) ) leukemia-
] Patient-Derived ) Oral gavage, 30 o
Brequinar NSG mice ) initiating cells
Xenograft (AML) mg/kg, daily

and extended

survival.

Experimental Protocols
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In Vivo AML Mouse Model and Drug Administration

This protocol is based on studies using the DHODH inhibitor Brequinar in murine and patient-
derived xenograft (PDX) models of AML, which can be adapted for ML390.[1][5]

Objective: To evaluate the in vivo efficacy of ML390 in a murine AML model.
Materials:

ML390

e Vehicle (e.g., 0.5% methylcellulose in sterile water)

o AML cells (e.g., MLL-AF9 transduced murine hematopoietic progenitors or patient-derived
AML cells)

e Immunocompromised mice (e.g., C57BL/6 for syngeneic models or NSG mice for PDX
models)

» Sterile syringes and gavage needles
o Calipers for tumor measurement (if applicable for subcutaneous models)
o Flow cytometer for analyzing leukemic burden

Experimental Workflow:
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Procedure:
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e AML Cell Transplantation:

o For a murine AML model, transplant 1 x 10"6 MLL-AF9 GFP+ murine leukemia cells
intravenously into sublethally irradiated C57BL/6 recipient mice.[1][5]

o For a PDX model, transplant 1-5 x 1076 primary human AML cells intravenously into non-
irradiated NSG mice.[1]

e Monitoring Leukemia Engraftment:

o Beginning 2-3 weeks post-transplantation, monitor the peripheral blood weekly for the
presence of leukemic cells (e.g., GFP+ cells or human CD45+ cells) by flow cytometry.

e Drug Preparation and Administration:

o Prepare a stock solution of ML390 in a suitable solvent (e.g., DMSO) and then dilute to
the final concentration in the vehicle (e.g., 0.5% methylcellulose).

o Based on the data for Brequinar, a starting dose for ML390 could be in the range of 25-50
mg/kg.

o Once leukemia is established (e.g., >1% leukemic cells in peripheral blood), randomize
the mice into treatment and vehicle control groups.

o Administer ML390 or vehicle daily via oral gavage.
» Efficacy Assessment:
o Survival: Monitor the mice daily for signs of distress and record survival.

o Leukemic Burden: At defined time points, collect peripheral blood, bone marrow, and
spleen to quantify the percentage and absolute number of leukemic cells using flow
cytometry.

o Differentiation Analysis: Analyze the expression of myeloid differentiation markers (e.qg.,
Mac-1/Gr-1 for murine models, or CD11b/CD14 for human models) on the leukemic cell
population by flow cytometry.
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Preparation of ML390 for In Vivo Administration

Solubility and Stock Solution Preparation:

e Solubility: ML390 is soluble in DMSO (= 42.67 mg/mL) and Ethanol (= 31.5 mg/mL). It has
limited solubility in aqueous solutions.

e Stock Solution: Prepare a high-concentration stock solution of ML390 in 100% DMSO. For
example, a 50 mg/mL stock solution.

» Working Solution for Gavage: To prepare the dosing solution, first dissolve the required
amount of ML390 in a small volume of DMSO. Then, add this solution to the vehicle (e.qg.,
0.5% methylcellulose in sterile water) and vortex thoroughly to create a uniform suspension.
The final concentration of DMSO in the dosing solution should be kept low (e.g., <5%) to
avoid toxicity.

Example Calculation for a 30 mg/kg dose in a 25g mouse:

Dose per mouse: 30 mg/kg * 0.025 kg = 0.75 mg
e Volume of stock solution (50 mg/mL): 0.75 mg / 50 mg/mL = 0.015 mL (15 pL)

e Dosing volume: Assuming a dosing volume of 10 mL/kg, for a 25g mouse, this would be 0.25
mL.

e Preparation of dosing solution: For one mouse, add 15 pL of the 50 mg/mL ML390 stock to
235 pL of 0.5% methylcellulose. This results in a final DMSO concentration of 6%.
Adjustments can be made to the stock concentration or dosing volume to achieve a lower
final DMSO percentage if necessary.

Conclusion

ML390 represents a promising therapeutic agent for cancers reliant on the de novo pyrimidine
synthesis pathway, particularly AML. The provided protocols and data serve as a guide for
researchers to design and execute in vivo studies to further evaluate the efficacy and
mechanism of action of ML390. Careful consideration of the animal model, drug formulation,
and endpoint analysis is crucial for obtaining robust and reproducible results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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